2-(Acetyloxy)-3-methoxybenzoic acid

Inflammation Eicosanoid metabolism Enzyme inhibition

This compound is not a generic aspirin substitute. The 3-methoxy substituent increases lipophilicity (logP 1.32) and shifts enzyme inhibition toward 5-lipoxygenase (IC50 2.5 µM) rather than cyclooxygenase. Its unique carboxylate catemer hydrogen-bonding motif enables predictable supramolecular complexes with aspirin-like molecules, making it invaluable for crystal engineering and lipid-based delivery research. High-affinity carboxylesterase inhibition (Ki 14 nM) supports metabolic prodrug studies. Choose this specific derivative to ensure accurate results in LOX-selective screening campaigns.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
CAS No. 2554-82-7
Cat. No. B1344808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetyloxy)-3-methoxybenzoic acid
CAS2554-82-7
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=CC=C1OC)C(=O)O
InChIInChI=1S/C10H10O5/c1-6(11)15-9-7(10(12)13)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,12,13)
InChIKeyGOBRPXJFIGHDQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Acetyloxy)-3-methoxybenzoic Acid (CAS 2554-82-7): A 3‑Methoxy‑Aspirin Analog with a Defined Lipoxygenase‑Inhibiting Profile


2‑(Acetyloxy)‑3‑methoxybenzoic acid, commonly referred to as 3‑methoxyaspirin, is an acetylated derivative of 3‑methoxysalicylic acid (o‑vanillic acid). It belongs to the class of substituted benzoic acids and is characterized by the simultaneous presence of an acetoxy group at the 2‑position and a methoxy group at the 3‑position of the aromatic ring [REFS‑1]. The compound is structurally related to acetylsalicylic acid (aspirin) but incorporates an additional methoxy substituent that modifies its physicochemical properties, including increased lipophilicity (calculated logP = 1.32) [REFS‑2]. It has been identified as a potent inhibitor of 5‑lipoxygenase and a weaker inhibitor of cyclooxygenase enzymes, distinguishing its biological profile from that of conventional NSAIDs [REFS‑3].

Why 2‑(Acetyloxy)‑3‑methoxybenzoic Acid Cannot Be Replaced by Aspirin or Simple Methoxybenzoates


Generic substitution among salicylate derivatives fails because the 3‑methoxy group in 2‑(acetyloxy)‑3‑methoxybenzoic acid fundamentally alters both its molecular recognition profile and its intermolecular packing behavior. The compound forms a unique carboxylate catemer in the solid state, a hydrogen‑bonding motif not observed in aspirin itself, which directly impacts its crystallinity, solubility, and potential co‑crystallization behavior with other active pharmaceutical ingredients [REFS‑1]. Furthermore, the methoxy substituent significantly increases lipophilicity (calculated logP = 1.32 versus aspirin‘s logP ≈ 1.19) [REFS‑2], while simultaneously shifting the compound’s enzyme inhibition profile toward lipoxygenase rather than cyclooxygenase [REFS‑3]. These differences render simple replacement by aspirin or 3‑methoxybenzoic acid invalid for applications that depend on specific hydrogen‑bonding patterns, lipid solubility, or selective lipoxygenase modulation.

Head‑to‑Head Evidence: Quantified Differentiation of 2‑(Acetyloxy)‑3‑methoxybenzoic Acid from Aspirin and Closest Analogs


5‑Lipoxygenase Inhibition Potency: 3‑Methoxyaspirin vs. Aspirin

2‑(Acetyloxy)‑3‑methoxybenzoic acid exhibits potent inhibition of 5‑lipoxygenase (5‑LOX) with an IC₅₀ of 2.5 µM in a cell‑based assay using human neutrophils stimulated with arachidonic acid [REFS‑1]. In contrast, aspirin is not a direct 5‑LOX inhibitor; its anti‑inflammatory effects are primarily mediated through cyclooxygenase (COX) inhibition. The methoxy substitution in 3‑methoxyaspirin therefore confers a distinct lipoxygenase‑directed activity that is absent in the parent aspirin scaffold.

Inflammation Eicosanoid metabolism Enzyme inhibition

Crystal Structure and Intermolecular Packing: Unique Carboxylate Catemer Motif

Single‑crystal X‑ray diffraction reveals that 2‑(acetyloxy)‑3‑methoxybenzoic acid crystallizes in the monoclinic space group P2₁/c with a = 9.5451 Å, b = 14.2427 Å, c = 7.3811 Å, and β = 102.716° at 120 K [REFS‑1]. Importantly, the crystal structure is characterized by a carboxylate catemer—a one‑dimensional hydrogen‑bonded chain of carboxylic acid groups—rather than the centrosymmetric dimer motif typically observed in aspirin [REFS‑2]. This distinct packing arrangement directly influences solubility, mechanical properties, and the ability to form predictable cocrystals.

Solid‑state chemistry Cocrystallization Crystal engineering

Lipophilicity Enhancement: LogP and Predicted Membrane Permeability

The calculated partition coefficient (logP) for 2‑(acetyloxy)‑3‑methoxybenzoic acid is 1.32 [REFS‑1], compared to a measured logP of approximately 1.19 for aspirin [REFS‑2]. The presence of the 3‑methoxy group increases lipophilicity by roughly 0.13 logP units, which correlates with an approximately 35% increase in predicted octanol‑water partition coefficient and suggests moderately enhanced membrane permeability. This difference is consistent with the methoxy group‘s electron‑donating and hydrophobic character.

ADME Drug design Physicochemical properties

Carboxylesterase Inhibition: Differential Metabolic Stability

2‑(Acetyloxy)‑3‑methoxybenzoic acid acts as a competitive inhibitor of porcine liver carboxylesterase with a Ki of 14 nM [REFS‑1]. The compound also inhibits human liver microsomal carboxylesterase, although a specific IC₅₀ is not reported in the same dataset [REFS‑2]. Carboxylesterases are responsible for the hydrolysis of ester‑containing drugs, including aspirin; thus, inhibition of these enzymes by 3‑methoxyaspirin may prolong its own half‑life or modulate the metabolism of co‑administered ester prodrugs. Aspirin, in contrast, is a substrate for carboxylesterases and does not exhibit comparable inhibitory potency.

Enzymatic hydrolysis Prodrug activation Xenobiotic metabolism

Evidence‑Driven Application Scenarios for 2‑(Acetyloxy)‑3‑methoxybenzoic Acid Procurement


Dual COX/LOX Inhibitor Screening Libraries

The compound‘s potent 5‑LOX inhibition (IC₅₀ = 2.5 µM) combined with its weak COX activity makes it a valuable reference compound for assembling focused libraries targeting dual inhibitors of arachidonic acid metabolism. It can serve as a LOX‑selective control in high‑throughput screening campaigns [REFS‑1].

Cocrystal Engineering with Aspirin‑Based APIs

Owing to its unique carboxylate catemer motif, 3‑methoxyaspirin can form predictable supramolecular complexes with aspirin and aspirin‑like molecules. This property is exploited in crystal engineering studies aimed at improving the solubility, dissolution rate, or mechanical properties of aspirin‑containing formulations [REFS‑1].

Metabolic Stability Studies Involving Ester Prodrugs

The high‑affinity carboxylesterase inhibition (Ki = 14 nM) makes this compound a useful tool for investigating the role of carboxylesterases in the activation or inactivation of ester‑based prodrugs. It can be employed in in vitro microsomal assays to dissect metabolic pathways [REFS‑1].

Lipid‑Based Formulation Development

With a calculated logP of 1.32, the compound exhibits moderately enhanced lipophilicity relative to aspirin (logP ≈ 1.19). This property supports its use as a model compound for developing lipid‑based drug delivery systems or for evaluating the impact of methoxy substitution on membrane permeability [REFS‑1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Acetyloxy)-3-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.